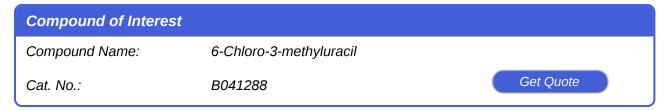


Crystal Structure of 6-Chloro-3-methyluracil: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **6-Chloro-3-methyluracil**, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document summarizes its key crystallographic data, outlines the experimental protocols for its synthesis and structural determination, and presents a logical workflow for these processes.

Core Crystallographic Data

The crystal structure of **6-Chloro-3-methyluracil** has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **6-Chloro-3-methyluracil**[1]



Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
Cell Lengths	
a	4.4135 Å
b	15.780 Å
С	9.0645 Å
Cell Angles	
α	90.00°
β	92.025°
У	90.00°
Molecules per Unit Cell (Z)	4
Residual Factor (R-factor)	0.0429
COD Number	2106018

Experimental Protocols

While the specific experimental details from the primary crystallographic study were not fully accessible, this section outlines established methodologies for the synthesis of **6-Chloro-3-methyluracil** and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of 6-Chloro-3-methyluracil

A common synthetic route to **6-Chloro-3-methyluracil** involves the chlorination of a precursor molecule. A representative protocol is as follows:

- Starting Material: The synthesis typically starts from 1-methyl barbituric acid.
- Chlorination: The 1-methyl barbituric acid is mixed with a chlorinating agent, such as phosphorus oxychloride (POCl₃).



- Reaction Conditions: The reaction mixture is heated to facilitate the chlorination process.
- Work-up: After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure.
- Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent to yield solid **6-Chloro-3-methyluracil**.

Single-Crystal X-ray Diffraction

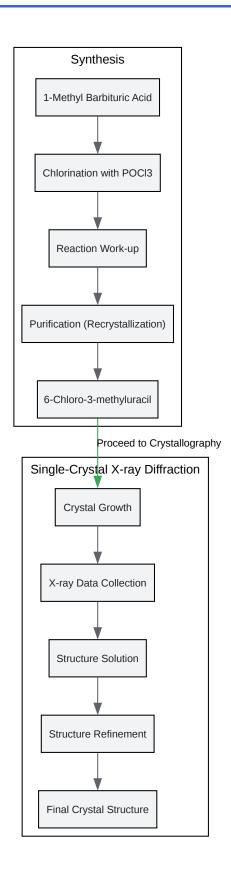
The determination of the crystal structure of **6-Chloro-3-methyluracil** is achieved through the following steps:

- Crystal Growth: Single crystals of sufficient quality are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell dimensions and space group. The crystal structure is then solved using direct
 methods or Patterson methods, followed by refinement using least-squares methods to
 obtain the final atomic coordinates and other structural parameters.

Experimental Workflow

The logical flow from synthesis to structural elucidation is depicted in the following diagram.





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Experimental Workflow for 6-Chloro-3-methyluracil Synthesis and Structure Determination.



Signaling Pathways

A comprehensive search of available scientific literature and databases did not reveal any established signaling pathways in which **6-Chloro-3-methyluracil** is directly involved. While a copper complex of this molecule has been reported to exhibit antibacterial properties, this does not delineate a specific signaling cascade. Further research is required to elucidate the molecular mechanisms of action and potential signaling pathway interactions of this compound.

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References

- 1. scispace.com [scispace.com]
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